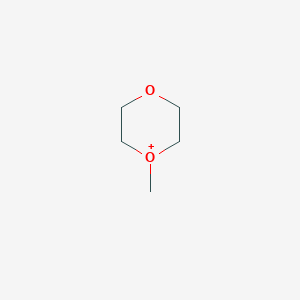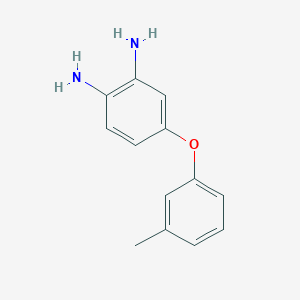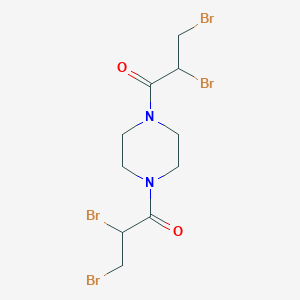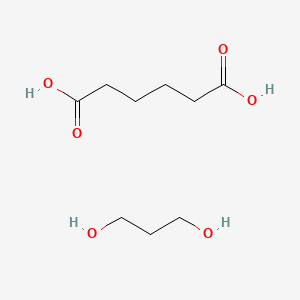
Hexanedioic acid;propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid;propane-1,3-diol is a compound formed by the reaction between hexanedioic acid and propane-1,3-diol. Hexanedioic acid, also known as adipic acid, is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂. Propane-1,3-diol, also known as trimethylene glycol, is a diol with the formula HOCH₂CH₂CH₂OH. The combination of these two compounds results in the formation of a polyester through a condensation polymerization reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid;propane-1,3-diol involves a condensation polymerization reaction between hexanedioic acid and propane-1,3-diol. This reaction typically occurs under heat, where the carboxyl groups of hexanedioic acid react with the hydroxyl groups of propane-1,3-diol, releasing water molecules and forming ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are heated to facilitate the condensation reaction. The process may involve catalysts to increase the reaction rate and improve yield. The resulting polyester is then purified and processed into various forms for different applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid;propane-1,3-diol primarily undergoes condensation polymerization reactions. It can also participate in hydrolysis reactions, where the ester bonds are broken down by water, reverting the compound back to its monomeric forms .
Common Reagents and Conditions
Condensation Polymerization: Requires heat and may involve catalysts.
Hydrolysis: Requires water and may involve acidic or basic conditions to facilitate the reaction
Major Products Formed
Condensation Polymerization: Polyester and water.
Hydrolysis: Hexanedioic acid and propane-1,3-diol
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid;propane-1,3-diol has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of polyesters and other polymers.
Biology: Studied for its biocompatibility and potential use in biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Used in the production of resins, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of hexanedioic acid;propane-1,3-diol involves the formation of ester bonds through condensation polymerization. The carboxyl groups of hexanedioic acid react with the hydroxyl groups of propane-1,3-diol, releasing water molecules and forming ester bonds. This process results in the formation of long polymer chains with repeating ester units .
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid;propane-1,3-diol can be compared with other similar compounds such as:
Terephthalic acid and ethane-1,2-diol: Forms polyethylene terephthalate (PET), a widely used polyester.
Ethanedioic acid and ethanediol: Forms poly(ethylene oxalate), another type of polyester
This compound is unique due to its specific combination of hexanedioic acid and propane-1,3-diol, resulting in distinct properties and applications compared to other polyesters .
Eigenschaften
CAS-Nummer |
39281-13-5 |
|---|---|
Molekularformel |
C9H18O6 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
hexanedioic acid;propane-1,3-diol |
InChI |
InChI=1S/C6H10O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;4-2-1-3-5/h1-4H2,(H,7,8)(H,9,10);4-5H,1-3H2 |
InChI-Schlüssel |
FYSJYVHOKOFOAP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)CO |
Verwandte CAS-Nummern |
36568-42-0 39281-13-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


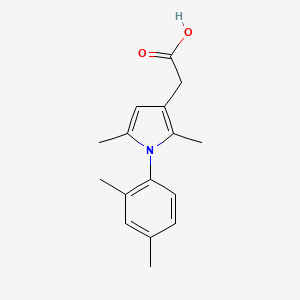

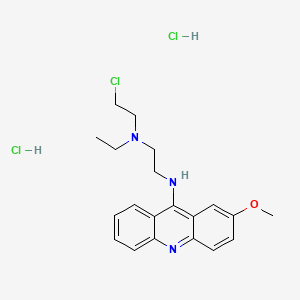

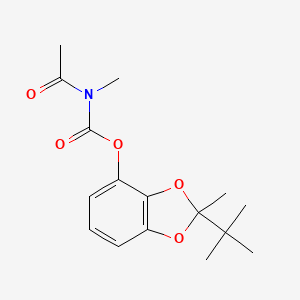

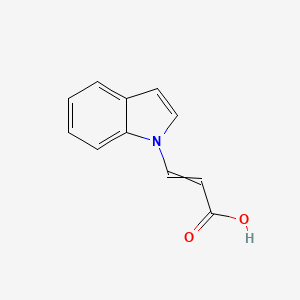
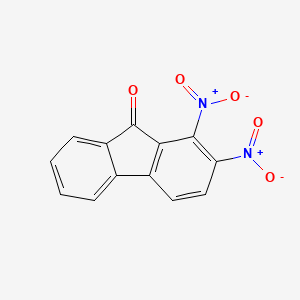
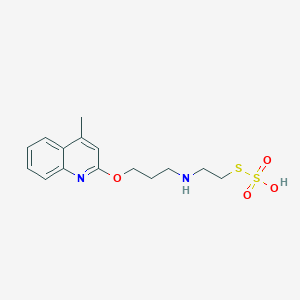
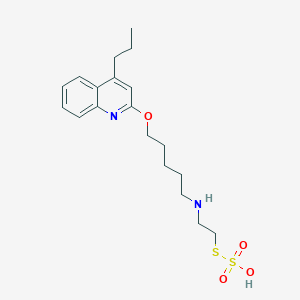
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
